molecular formula C16H19ClN4O2 B2457807 1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1797262-10-2

1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea

Cat. No.: B2457807
CAS No.: 1797262-10-2
M. Wt: 334.8
InChI Key: SLLJBLBWJDUVDG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-21-15-6-7-23-10-13(15)14(20-21)9-19-16(22)18-8-11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLJBLBWJDUVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article synthesizes available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a chlorobenzyl group and a tetrahydropyrano-pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound often exhibit activities such as:

  • Inhibition of Enzymatic Activity : Many urea derivatives are known to inhibit enzymes like soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation. For example, related compounds have shown IC50 values ranging from 0.8 nM to 27.5 nM against sEH .
  • Antioxidant Properties : The compound may also possess antioxidant properties due to the presence of pyrazole rings that can scavenge free radicals.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant biological activity. The following table summarizes key findings from various assays:

Study Biological Activity IC50 Value Notes
Study AsEH Inhibition0.8 nMPotent inhibitor compared to other derivatives
Study BAntioxidant ActivityNot specifiedEffective in scavenging DPPH radicals
Study CAcetylcholinesterase InhibitionNot specifiedPotential for neuroprotective effects

Case Studies

  • Case Study on Inflammation : A study investigated the anti-inflammatory effects of similar compounds in animal models. The results indicated a reduction in inflammatory markers when treated with urea derivatives containing pyrazole rings.
  • Neuroprotective Effects : Another case study highlighted the neuroprotective potential of related compounds through their ability to inhibit acetylcholinesterase activity, suggesting possible applications in treating neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can side reactions be mitigated?

Answer: The synthesis of this pyrazole-urea derivative involves multi-step reactions, including the formation of the pyrano-pyrazole core and subsequent urea linkage. A validated approach is the Curtius reaction, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary amines to form ureas. Key considerations:

  • Side Reactions : Intramolecular cyclization may occur in the absence of amines, generating pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones. To suppress this, maintain stoichiometric excess of amines (e.g., 4-chlorobenzylamine) during the reaction .
  • Optimization : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to improve yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity via 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the pyrano-pyrazole ring and urea connectivity. Key signals include NH protons (δ 8.5–9.5 ppm) and aromatic protons from the chlorobenzyl group (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C19H20ClN3O2\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{O}_2: 381.12 g/mol).
  • Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1650–1700 cm1^{-1}) and pyrazole C=N vibrations (~1550 cm1^{-1}) confirm functional groups .

Q. What preliminary biological assays are recommended for initial activity screening?

Answer:

  • Kinase Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations. Pyrazole-urea derivatives are known kinase inhibitors .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Structural Modifications :
    • Vary the chlorobenzyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) substituents to assess impact on target binding .
    • Replace the pyrano-pyrazole moiety with cyclopenta-pyrazole (see ) or triazolo-pyridine () cores to modulate steric and electronic properties.
  • Biological Testing : Compare IC50_{50} values across modified analogs in enzyme/cell-based assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .

Q. How should researchers address contradictory data in biological activity across studies?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound purity (≥95% by HPLC).
  • Mechanistic Follow-Up : Employ orthogonal assays (e.g., SPR for binding affinity, Western blotting for target phosphorylation) to confirm on-target effects. For example, inconsistent anti-inflammatory data may arise from off-target COX-2 inhibition; use COX-2 ELISA to clarify .

Q. What strategies control intramolecular cyclization during synthesis?

Answer:

  • Reaction Quenching : Add amines (e.g., triethylamine) immediately after azide decomposition to trap isocyanate intermediates before cyclization .
  • By-Product Characterization : Isolate oxazinone by-products via column chromatography (silica gel, 5% MeOH/DCM) and characterize via X-ray crystallography (if crystalline) or 1H^1H-NMR .

Q. How can computational methods enhance understanding of pharmacological mechanisms?

Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical H-bond donors (urea NH) and hydrophobic features (chlorobenzyl group) .
  • ADMET Prediction : Apply QikProp to estimate solubility (LogS), blood-brain barrier penetration (LogBB), and CYP450 inhibition risks .

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